Carbamazepine 10,11-epoxide-13C-1

Beschreibung

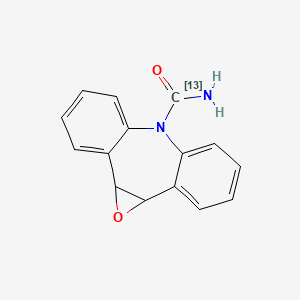

Carbamazepine 10,11-epoxide-13C-1 is a stable isotope-labeled derivative of carbamazepine 10,11-epoxide, a pharmacologically active metabolite of the antiepileptic drug carbamazepine. The compound is enriched with a carbon-13 (13C) isotope at a specific position (C-1), enabling its use as a tracer in pharmacokinetic and metabolic studies. This labeling facilitates precise quantification and tracking of the metabolite in biological matrices using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Carbamazepine 10,11-epoxide itself contributes to both therapeutic and toxic effects of carbamazepine, making its isotopic form critical for elucidating drug metabolism pathways, drug-drug interactions, and clearance mechanisms. The 13C label minimizes interference from endogenous compounds in assays, enhancing accuracy in research settings .

Eigenschaften

Molekularformel |

C15H12N2O2 |

|---|---|

Molekulargewicht |

253.26 g/mol |

IUPAC-Name |

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |

InChI |

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1 |

InChI-Schlüssel |

ZRWWEEVEIOGMMT-XPOOIHDOSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carbamazepine 10,11-epoxide-13C-1 involves the incorporation of the 13C isotope into the parent compound, Carbamazepine 10,11-epoxide. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with Carbamazepine, which undergoes epoxidation to form Carbamazepine 10,11-epoxide.

Isotope Labeling: The 13C isotope is introduced during the synthesis of the epoxide ring. This can be achieved through the use of 13C-labeled reagents or precursors.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of Carbamazepine followed by epoxidation.

Isotope Incorporation: Introduction of 13C-labeled reagents in controlled conditions.

Purification and Quality Control: Extensive purification and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Carbamazepine 10,11-epoxide-13C-1 undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different metabolites.

Reduction: Reduction reactions can convert the epoxide back to the parent compound or other derivatives.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.

Major Products Formed:

Oxidation Products: Various hydroxylated metabolites.

Reduction Products: Reduced forms of Carbamazepine.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamazepine 10,11-epoxide-13C-1 has a wide range of applications in scientific research:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Carbamazepine in biological

Vergleich Mit ähnlichen Verbindungen

Carbamazepine 10,11-epoxide (Non-isotopic)

- Molecular Formula : C${15}$H${12}$N$2$O$2$.

- Applications: Used in therapeutic drug monitoring and pharmacological studies. Unlike the isotope-labeled variant, it cannot be distinguished from endogenous metabolites in tracer studies.

- Analytical Limitations : Requires separation from matrix components via HPLC or LC-MS, which may lack specificity without isotopic differentiation .

Carbamazepine 10,11-epoxide-13C,d2

- Molecular Formula : C${15}$H${10}$D$2$N$2$O$_2$ (with 13C at C-1 and deuterium at two positions).

- Applications : Serves as an internal standard in quantitative LC-MS/MS assays. The deuterium (D) labels increase molecular weight, improving detection specificity compared to the 13C-1 variant.

- Advantages Over 13C-1 : Enhanced signal separation in mass spectrometry due to isotopic mass shifts .

Table 1: Isotopic Variants Comparison

Structural Analogs

Carbamazepine (Parent Drug)

- Metabolic Relationship : Carbamazepine is metabolized to Carbamazepine 10,11-epoxide via cytochrome P450 enzymes.

- Pharmacokinetic Differences : The epoxide metabolite has a shorter half-life (~5–8 hours vs. 25–65 hours for carbamazepine) and contributes significantly to neurotoxic side effects.

- Therapeutic Monitoring : Unlike the isotope-labeled epoxide, carbamazepine is monitored directly in plasma for dose adjustments .

Paecilin N (Compound 10) and Paecilin O (Compound 11)

- Structural Features : These natural products share esterification patterns (methoxy and ethoxy groups) but are unrelated to carbamazepine pharmacologically.

- Analytical Overlap : Characterized via HRESIMS, NMR, and ECD calculations (Table 4 in ), methodologies applicable to isotopic epoxide analysis.

- Key Difference : Paecilins lack anticonvulsant activity but demonstrate how structural modifications (e.g., ester groups) affect physicochemical properties .

Functional Analogs (Sodium Channel Blockers)

AGN-PC-0BPCBP

- Binding Affinity : Identified via in silico screening as a carbamazepine analog with higher sodium channel affinity (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for carbamazepine).

- Toxicity Profile : Lower predicted toxicity (LD$_{50}$ = 1200 mg/kg) and optimal bioactivity scores for ion channel modulation.

- Therapeutic Potential: Proposed as a superior candidate for epilepsy treatment due to enhanced target specificity .

Table 2: Functional Comparison with Sodium Channel Blockers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.